H-HoArg-OH-d4
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Overview
Description
H-HoArg-OH-d4 is a deuterium-labeled derivative of H-HoArg-OH, which is a homologue of arginine. This compound is known for its strong inhibitory effects on human bone and liver alkaline phosphatase . The incorporation of deuterium into the molecule enhances its stability and alters its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Preparation Methods
The synthesis of H-HoArg-OH-d4 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the H-HoArg-OH molecule. The specific synthetic routes and reaction conditions for this process are not widely detailed in the available literature. the general approach involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
H-HoArg-OH-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding oxo derivatives, while reduction may yield deuterated amines .
Scientific Research Applications
H-HoArg-OH-d4 has several scientific research applications, including:
Mechanism of Action
The mechanism of action of H-HoArg-OH-d4 involves its inhibition of human bone and liver alkaline phosphatase. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The deuterium labeling enhances the stability of the compound, allowing for more prolonged and effective inhibition .
Comparison with Similar Compounds
H-HoArg-OH-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
H-HoArg-OH: The non-deuterated version, which has similar inhibitory effects but different pharmacokinetic and metabolic profiles.
L-Homoarginine: Another homologue of arginine, which also inhibits alkaline phosphatase but lacks the stability provided by deuterium labeling.
The deuterium labeling of this compound provides it with unique properties that make it a valuable tool in research and drug development .
Properties
Molecular Formula |
C7H16N4O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(2S)-2-amino-4,4,5,5-tetradeuterio-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2 |
InChI Key |
QUOGESRFPZDMMT-OZDFLOAESA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN=C(N)N |
Canonical SMILES |
C(CCN=C(N)N)CC(C(=O)O)N |
Origin of Product |
United States |
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